
2-(Ethanesulfonyl)-1,1-dimethoxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethanesulfonyl)-1,1-dimethoxyethane is an organic compound that belongs to the class of sulfonyl compounds. It is characterized by the presence of an ethanesulfonyl group attached to a 1,1-dimethoxyethane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethanesulfonyl)-1,1-dimethoxyethane typically involves the reaction of ethanesulfonyl chloride with 1,1-dimethoxyethane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
EtSO2Cl+CH3OCH2CH2OCH3→EtSO2CH2CH2OCH3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethanesulfonyl)-1,1-dimethoxyethane can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.
Substitution: The methoxy groups can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides or thiols
Substitution: Various substituted ethanesulfonyl derivatives
Wissenschaftliche Forschungsanwendungen
2-(Ethanesulfonyl)-1,1-dimethoxyethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-(Ethanesulfonyl)-1,1-dimethoxyethane involves the reactivity of the sulfonyl group. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: Similar in structure but with a methyl group instead of an ethyl group.
2-(Trimethylsilyl)ethanesulfonyl chloride: Contains a trimethylsilyl group, used in amine protection and activation.
Ethanesulfonyl chloride: Lacks the dimethoxyethane moiety, used in various sulfonylation reactions.
Uniqueness
2-(Ethanesulfonyl)-1,1-dimethoxyethane is unique due to the presence of both the ethanesulfonyl and dimethoxyethane groups. This combination imparts specific reactivity and solubility properties, making it a versatile reagent in organic synthesis and other applications.
Eigenschaften
CAS-Nummer |
71185-74-5 |
|---|---|
Molekularformel |
C6H14O4S |
Molekulargewicht |
182.24 g/mol |
IUPAC-Name |
2-ethylsulfonyl-1,1-dimethoxyethane |
InChI |
InChI=1S/C6H14O4S/c1-4-11(7,8)5-6(9-2)10-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
YXJVEZOCWBEDIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)CC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



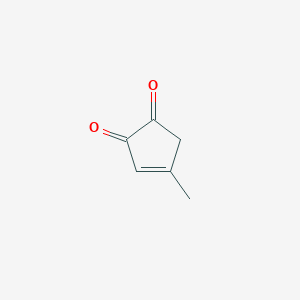

![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
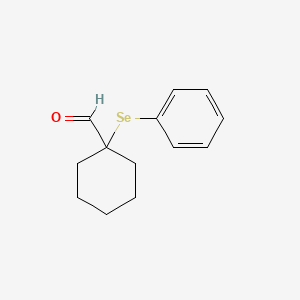
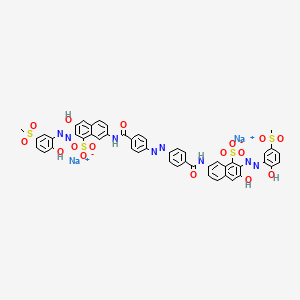
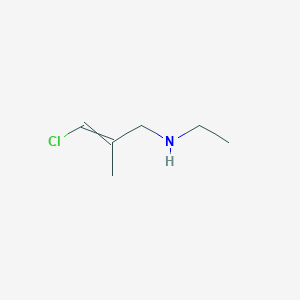
![8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14471560.png)
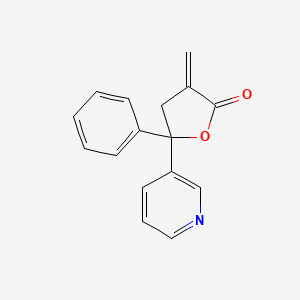
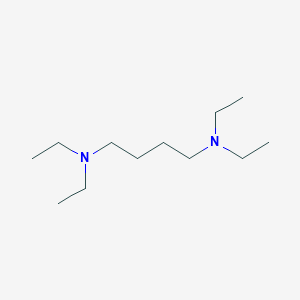
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-](/img/structure/B14471584.png)
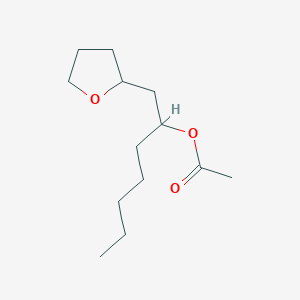
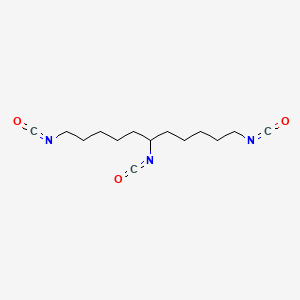
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid](/img/structure/B14471592.png)
